molecular formula C5H3F3N2O2 B107741 6-(Trifluoromethyl)uracil CAS No. 672-45-7

6-(Trifluoromethyl)uracil

Cat. No.: B107741
CAS No.: 672-45-7
M. Wt: 180.08 g/mol
InChI Key: IROWWTVZNHKLLE-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)uracil is a heterocyclic compound with the molecular formula C5H3F3N2O2 and a molecular weight of 180.08 g/mol It is a derivative of uracil, where a trifluoromethyl group is substituted at the 6th position of the uracil ring

Scientific Research Applications

6-(Trifluoromethyl)uracil has several applications in scientific research:

Safety and Hazards

6-(Trifluoromethyl)uracil should be handled in a well-ventilated place. Personal protective equipment/face protection should be worn. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of uracil with trifluoroiodomethane in the presence of a base under irradiation of visible light . This method is efficient and suitable for large-scale production.

Industrial Production Methods: For industrial production, the process involves chlorination, photochlorination, fluoride hydrolysis, and recrystallization . These steps ensure high purity and yield, making the process cost-effective and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)uracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the uracil ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized uracil derivatives, while substitution can introduce different functional groups into the uracil ring .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)uracil is unique due to the position of the trifluoromethyl group, which significantly influences its chemical properties and reactivity. This positional difference can lead to distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROWWTVZNHKLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283709
Record name 6-(Trifluoromethyl)uracil
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Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-45-7
Record name 6-(Trifluoromethyl)uracil
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Record name 6-(Trifluoromethyl)uracil
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Record name 6-(Trifluoromethyl)uracil
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Record name 6-(Trifluoromethyl)uracil
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Synthesis routes and methods I

Procedure details

Compound XXVI was prepared according to the procedure of Kaiser, C. and Burger, A. J Org. Chem. 1959, 24, 113. 6-Trifluoromethyl-2-thiouracil (XXV) [Gershon, H et al. J. Het. Chem. 1983, 20(1), 219] (15 g, 76 mmol) was mixed with H2O (150 mL), chloroacetic acid (14.4 g, 152 mmol) was added and the mixture was heated to reflux. After 1 hr at reflux all the solids had dissolved. Analysis of the reaction mixture by LC-MS after 4 hrs at reflux indicated complete alkylation of the sulfur. The reaction was cooled to room temperature. Upon cooling a solid precipitated. To the mixture was added concentrated HCl (50 mL, 38%) and the mixture was heated to reflux. After 4 hrs at reflux the heat was removed, the solution cooled to room temperature and allowed to stir for 18 hrs. The solids were filtered and dried in a vacuum oven (50° C.) overnight to afford 6-trifluoromethyluracil (XXVI) as a white solid (8.8 g, 64%): m.p. 225-227° C.; 1H NMR (DMSO-d6) δ 12.1 (s, 1H), 11.6 (s, 1H), 6.1 (s, 1H); ESI/MS 179 (M−H).
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Synthesis routes and methods II

Procedure details

In the method of Schema I, a 2-fluoro-5-(optionally substituted)-nitro-benzene was reacted with an appropriately substituted amine, for example, 2-propynylamine, under basic conditions, affording the corresponding N-substituted-4-optionally substituted-2-nitroaniline (1), for example, N-(2-propyn-1-yl)-4-fluoro-2-nitroaniline. Intermediate (1) was in turn reduced with either iron powder and acetic acid in ethyl acetate or with tin(II) chloride dihydrate and sodium borohydride in ethanol, yielding the corresponding 2-(substituted amino)-5-optionally substituted aniline (2), for example, 2-(2-propyn-1-ylamino)-5-fluoroaniline. The so-prepared aniline (2) was then cyclized with either trifluoroacetic acid (when R1 is --CF3) or acetic acid (when R1 is --CH3), affording the corresponding 1-substituted-2-(methyl or trifluoromethyl)-5-optionally substituted benzimidazole (3), for example, 1-(2-propyn-1-yl)-2-trifluoromethyl-5-fluorobenzimidazole. Nitration of the benzimidazole (3) with 70% nitric acid in concentrated sulfuric acid yielded an isomeric mixture of 1,2-disubstituted-4-nitro-5-optionally substituted benzimidazole (4A) and 1,2-disubstituted-5-optionally substituted-6-nitrobenzimidazole (4B). The nitrobenzimidazole isomers (4A) and (4B) were separated by column chromatography, and isomer (4B), for example, 2-propyn-1-yl-2-trifluoromethyl-5-fluoro-6-nitrobenzimidazole, was reduced with iron powder in ethyl acetate and acetic acid, affording the corresponding 1,2-disubstituted-5-optionally substituted-6-aminobenzimidazole (5). Intermediate (5) was then treated with ethyl chloroformate in pyridine, yielding the corresponding 1,2-disubstituted-5-optionally substituted-6-ethoxycarbonylaminobenzimidazole [generic structure (6), where V is C--R1 ]. The 6-substituted-aminobenzimidazole (6) was, in turn, cyclized with ethyl 3-amino-4,4,4-trifluoro-2-butenoate and sodium methoxide in the presence of DBU in N,N-dimethylformamide, affording the corresponding 3-(1,2-disubstituted)-5-optionally substituted benzimidazol-6-yl)-6-trifluoromethyluracil (7). The intermediate uracil (7) was in turn alkylated with an appropriate alkyl halide and potassium carbonate in acetone, yielding the desired 1-alkyl-3-(1,2-disubstituted-5-optionally substituted benzimidazol-6-yl)-6-trifluoromethyluracil (II), for example, 1-methyl-3-[1-(propyn-2-yl)-2-trifluoromethyl-5-fluorobenzimidazol-6-yl]-6-trifluoromethyluracil (Compound 12). Example 1 provides a detailed description of how these reactions were conducted.
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6-substituted-aminobenzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-(trifluoromethyl)uracil a potent inhibitor of thymidine phosphorylase?

A1: Research suggests that the high binding affinity of this compound to thymidine phosphorylase is primarily due to two factors: increased acidity and hydrophobic interactions.

    Q2: Can you describe a novel synthetic route for generating this compound derivatives?

    A2: Yes, a novel one-step synthesis utilizes ethyl 3-amino-4,4,4-trifluorocrotonate (3) as a starting material. [] Reacting this compound with various alkyl or aryl isocyanates directly yields a variety of 3-substituted-6-(trifluoromethyl)uracil derivatives. This method provides a straightforward and efficient way to synthesize a diverse range of this compound analogs for further investigation.

    Q3: How does the structure of this compound derivatives impact their binding affinity to thymidine phosphorylase?

    A3: Structure-activity relationship (SAR) studies have provided valuable insights into the impact of structural modifications on binding affinity: []

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